molecular formula C12H14O5 B1239592 Radicinol CAS No. 65647-66-7

Radicinol

Cat. No.: B1239592
CAS No.: 65647-66-7
M. Wt: 238.24 g/mol
InChI Key: RMDHRYWEFJLSJF-AVJAUVGNSA-N
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Description

Radicinol is a natural product that belongs to the class of resorcylic acid lactones. It is produced by various fungal species, including Cochliobolus australiensis and Alternaria radicina .

Mechanism of Action

Target of Action

It is suggested that radicinol might act as a dna targeting agent . This implies that this compound could interact with DNA, potentially influencing gene expression or interfering with DNA replication, which could have significant effects on cellular function.

Mode of Action

The suggestion that this compound acts as a DNA targeting agent indicates that it might interact directly with DNA, leading to changes in the structure or function of the DNA. This could result in alterations in gene expression or disruptions in DNA replication, which could have profound effects on the cell.

Result of Action

If this compound does indeed act as a dna targeting agent , it could potentially lead to changes in gene expression or disruptions in DNA replication. These changes could have significant effects on cellular function, potentially leading to cell death or alterations in cell behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Radicinol can be synthesized through the fermentation of fungal cultures. The process involves growing the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The absolute configuration of this compound has been determined using chiroptical methods such as Optical Rotatory Dispersion, Electronic Circular Dichroism, and Vibrational Circular Dichroism .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of fungal cultures. The fungus is cultivated in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using advanced chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Radicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form derivatives such as acetyl esters and hexa-hydro derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various esters and reduced forms of this compound, which have been studied for their phytotoxic and biological activities .

Comparison with Similar Compounds

Radicinol stands out due to its unique combination of phytotoxic, enzyme inhibitory, and antiproliferative activities, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDHRYWEFJLSJF-AVJAUVGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65647-66-7
Record name Radicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is radicinol and where is it found?

A: this compound is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione family. It is primarily produced by certain Alternaria species, such as Alternaria chrysanthemi, Alternaria radicina, and Alternaria longipes, often found in association with various plants, including umbelliferous plants like carrots. [, , , , ]

Q2: What other related compounds are produced by these fungi?

A: Besides this compound, these fungal species also produce other structurally related compounds, including radicinin, 3-epithis compound, cochliotoxin, and chloromonilinic acids. [, , , ]

Q3: Is this compound found naturally in plants?

A: Yes, this compound has been detected in carrot samples naturally infected by Alternaria radicina, often in conjunction with radicinin. []

Q4: What is the effect of temperature on this compound production by the fungi?

A: Studies have shown that the production of this compound, along with other metabolites like radicinin and epi-radicinol, in Alternaria radicina is influenced by temperature. Successive temperature increases from 1 °C to 10 °C and then to 20 °C stimulated the accumulation of these compounds in both naturally contaminated and artificially inoculated carrots. [, ]

Q5: How does this compound's structure compare to other related compounds, and how does this impact activity?

A: this compound shares a core dihydropyranopyran-4,5-dione structure with compounds like radicinin and cochliotoxin. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for the phytotoxic activity of these compounds. Modifications to these functionalities can significantly impact their potency and selectivity. [, ] For example, while radicinin shows strong phytotoxicity against buffelgrass, this compound with its differing C-3 configuration, exhibited significantly weaker activity in comparison. []

Q6: Are there any known methods for the chemical synthesis of this compound?

A: Yes, total syntheses of this compound and its 3-epimer, 3-epithis compound, have been achieved. These strategies employed gold-catalyzed cyclization reactions to construct the core pyrone ring system and utilized a common intermediate to access both target compounds through divergent synthetic routes. []

Q7: Has the biosynthesis of this compound been investigated?

A: While the complete biosynthetic pathway of this compound remains to be fully elucidated, studies on Alternaria chrysanthemi have revealed that this compound is likely biosynthesized from radicinin through a biotransformation process. []

Q8: Are there any known interactions of this compound with other organisms?

A: Yes, Alternaria longipes can biotransform radicinin into both this compound and 3-epithis compound. This biotransformation process exhibits stereoselectivity, and the product ratios appear to be influenced by the fungal growth medium composition. []

Q9: Have there been any studies on the potential toxicity of this compound?

A: While specific toxicity studies on this compound are limited, it is worth noting that structurally related compounds like radicinin and cochliotoxin have shown phytotoxic effects. Further research is necessary to fully understand the potential toxicological profile of this compound. [, , ]

Q10: What analytical techniques are used to identify and quantify this compound?

A: Various spectroscopic techniques, including GC-MS, LC-MS, 1H NMR, and 13C NMR, are employed for the identification and characterization of this compound. [] These methods allow for the determination of its molecular formula, weight, and structural features.

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